molecular formula C9H7Br2N B13599286 3-(2,6-Dibromophenyl)propanenitrile

3-(2,6-Dibromophenyl)propanenitrile

Cat. No.: B13599286
M. Wt: 288.97 g/mol
InChI Key: XPBIFZNPDLETCV-UHFFFAOYSA-N
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Description

3-(2,6-Dibromophenyl)propanenitrile: is an organic compound with the molecular formula C9H7Br2N It is characterized by the presence of two bromine atoms attached to a benzene ring, which is further connected to a propanenitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination of Phenylpropanenitrile: The synthesis of 3-(2,6-Dibromophenyl)propanenitrile typically involves the bromination of phenylpropanenitrile. This reaction is carried out using bromine in the presence of a catalyst such as iron(III) bromide.

    Reaction Conditions: The reaction is usually conducted at room temperature, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods:

    Scale-Up Synthesis: For industrial production, the bromination process is scaled up using continuous flow reactors to ensure consistent product quality and yield.

    Purification: Industrial purification methods include distillation and crystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3-(2,6-Dibromophenyl)propanenitrile can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction of the nitrile group.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Major Products Formed:

    Substitution Products: Depending on the nucleophile, various substituted derivatives of this compound can be formed.

    Reduction Products: The primary amine derivative is the major product of the reduction reaction.

    Oxidation Products: Oxidized derivatives such as carboxylic acids or aldehydes can be formed.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: 3-(2,6-Dibromophenyl)propanenitrile is used as an intermediate in the synthesis of more complex organic molecules.

    Study of Reaction Mechanisms: It serves as a model compound for studying various organic reaction mechanisms.

Biology:

    Biochemical Studies: The compound is used in biochemical studies to understand the interaction of brominated aromatic compounds with biological systems.

Medicine:

    Pharmaceutical Research: It is investigated for its potential use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry:

    Material Science: The compound is used in the development of new materials with specific properties, such as flame retardants or polymers.

Mechanism of Action

Molecular Targets and Pathways:

    Interaction with Enzymes: 3-(2,6-Dibromophenyl)propanenitrile can interact with various enzymes, potentially inhibiting their activity.

    Pathways Involved: The compound may affect biochemical pathways involving brominated aromatic compounds, leading to changes in cellular processes.

Comparison with Similar Compounds

    3-(2,4-Dibromophenyl)propanenitrile: Similar in structure but with bromine atoms at different positions on the benzene ring.

    3-(2,6-Dichlorophenyl)propanenitrile: Similar in structure but with chlorine atoms instead of bromine.

    3-(2,6-Difluorophenyl)propanenitrile: Similar in structure but with fluorine atoms instead of bromine.

Uniqueness:

    Bromine Substitution: The presence of bromine atoms at the 2 and 6 positions on the benzene ring imparts unique chemical properties to 3-(2,6-Dibromophenyl)propanenitrile, making it distinct from its chlorinated or fluorinated analogs.

    Reactivity: The compound’s reactivity in substitution, reduction, and oxidation reactions is influenced by the bromine atoms, which can affect the overall reaction outcomes and product distribution.

Properties

Molecular Formula

C9H7Br2N

Molecular Weight

288.97 g/mol

IUPAC Name

3-(2,6-dibromophenyl)propanenitrile

InChI

InChI=1S/C9H7Br2N/c10-8-4-1-5-9(11)7(8)3-2-6-12/h1,4-5H,2-3H2

InChI Key

XPBIFZNPDLETCV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)CCC#N)Br

Origin of Product

United States

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